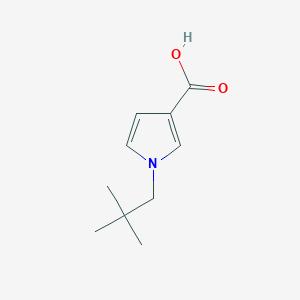

1-neopentyl-1H-pyrrole-3-carboxylic acid

Description

Properties

CAS No. |

2090610-36-7 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-(2,2-dimethylpropyl)pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)7-11-5-4-8(6-11)9(12)13/h4-6H,7H2,1-3H3,(H,12,13) |

InChI Key |

HMDZYNYJROSVNX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CN1C=CC(=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)CN1C=CC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrrole-Carboxylic Acid Derivatives

Structural and Physicochemical Properties

Key structural differences among analogs lie in the substituents at the 1-position and their effects on molecular weight, lipophilicity, and steric bulk:

*Data for 1-neopentyl derivative is estimated based on analogs.

Key Observations:

- Neopentyl vs.

- Aromatic vs. Aliphatic Substituents : Benzyl or aryl groups (e.g., in ) enhance π-stacking capabilities, whereas neopentyl’s aliphatic nature may favor hydrophobic interactions in biological systems.

Antibacterial and Antifungal Activity

- 1-Arylmethyl-4-aryl Derivatives: Exhibited antibacterial activity against Staphylococcus spp. The aryl groups likely enhance membrane penetration or target binding.

- Neopentyl Analogs : Bulky substituents may reduce bioavailability or hinder interactions with bacterial targets, though increased lipophilicity could improve tissue permeation.

Pharmacokinetic Considerations

- Molecular Weight and Solubility : Higher molecular weight compounds (e.g., benzyl derivatives ) may face challenges in aqueous solubility, whereas neopentyl’s hydrophobicity could limit dissolution without formulation aids.

Preparation Methods

Continuous Flow One-Step Synthesis via Hantzsch Reaction

A breakthrough in the preparation of pyrrole-3-carboxylic acid derivatives, including N-substituted analogues, is the use of continuous flow microreactor technology to perform a one-step Hantzsch reaction with in situ hydrolysis of tert-butyl esters.

Reaction Scheme : The continuous flow process involves reacting tert-butyl acetoacetates, primary amines (which can be neopentylamine for the neopentyl substituent), and 2-bromoketones under controlled temperature and pressure in a microreactor. The HBr generated as a byproduct hydrolyzes the tert-butyl ester in situ, directly yielding the pyrrole-3-carboxylic acid without isolation of intermediates.

-

- High atom economy and reduced waste.

- Rapid reaction times (complete conversion within minutes).

- High yields and purity.

- Ability to perform multistep sequences uninterruptedly.

- Scalability and reproducibility due to flow control.

-

- Solvent: Dimethylformamide (DMF).

- Temperature: Approximately 200 °C.

- Pressure: Around 5 bar.

- Base: N,N-diisopropylethylamine (DIPEA) to neutralize HBr.

- Residence time: About 8 minutes in the microreactor.

Specific Adaptation for 1-Neopentyl-1H-pyrrole-3-carboxylic Acid

While the continuous flow method has been demonstrated for various N-substituted pyrrole-3-carboxylic acids, adapting it for the neopentyl substituent involves:

- Using neopentylamine as the amine component in the Hantzsch reaction.

- Employing tert-butyl acetoacetate as the β-ketoester to facilitate ester hydrolysis by in situ generated HBr.

- Selecting an appropriate 2-bromoketone that complements the neopentyl substitution pattern if additional substitution is desired.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Classical Hantzsch Synthesis (Batch) | β-Ketoester, neopentylamine, α-haloketone | Multistep batch synthesis | 40-60 | Hours to days | Lower yields, requires isolation of intermediates, limited regioselectivity |

| Regioselective Functionalization + Hydrolysis | 1-Tritylpyrrole derivatives, sodium in liquid ammonia | Stepwise functionalization | 70-85 | Several hours | High regioselectivity at 3-position, requires protection/deprotection steps |

| Continuous Flow One-Step Hantzsch + Hydrolysis | tert-Butyl acetoacetate, neopentylamine, 2-bromoketone | One-step continuous flow | 75-90 | Minutes | High efficiency, in situ ester hydrolysis by HBr, scalable, environmentally friendly |

Research Findings and Notes

The continuous flow method represents a significant improvement in efficiency and scalability for preparing pyrrole-3-carboxylic acid derivatives, including those with bulky N-substituents such as neopentyl groups.

The in situ hydrolysis of tert-butyl esters by HBr generated during the reaction eliminates the need for separate hydrolysis steps, reducing waste and simplifying the process.

The regioselective introduction of substituents at the 3-position of pyrrole rings via trifluoroacetylation or bromination followed by hydrolysis and deprotection offers an alternative route for complex derivatives but involves more steps.

Continuous flow microreactor technology allows precise control over reaction parameters, enhancing reproducibility and safety, especially when handling reactive intermediates or harsh conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-neopentyl-1H-pyrrole-3-carboxylic acid, and how does the neopentyl group influence reaction conditions?

- Methodological Answer : Synthesis typically involves alkylation of pyrrole-3-carboxylic acid derivatives. The neopentyl group (2,2-dimethylpropyl) introduces steric hindrance, necessitating bulky base catalysts (e.g., LDA) and polar aprotic solvents (DMSO or DMF) to enhance reaction efficiency. For example, analogous compounds like 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS 1547444-68-7) are synthesized via nucleophilic substitution under inert atmospheres . Purification often employs recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The neopentyl group (C(CH₃)₃) appears as a singlet (~1.2 ppm, 9H), while pyrrole protons resonate between 6.5–7.5 ppm. The carboxylic acid proton may show broad peaks (~12 ppm) if unexchanged.

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid moiety.

- HRMS : Molecular ion [M+H]⁺ at m/z 209.14 (C₁₁H₁₇NO₂) validates the molecular formula. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the critical considerations for storing this compound to prevent degradation?

- Methodological Answer : Store at room temperature in airtight containers under nitrogen to minimize oxidation. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group. For long-term storage, lyophilization and storage at -20°C in amber vials is recommended, as seen in protocols for similar pyrrole derivatives .

Advanced Research Questions

Q. How does the steric bulk of the neopentyl substituent affect the compound’s solubility and crystallinity compared to other alkyl-substituted pyrrole carboxylic acids?

- Methodological Answer : Neopentyl’s bulky tert-butyl-like structure reduces solubility in polar solvents (e.g., water) but enhances lipophilicity (logP ~2.5). Crystallinity is assessed via X-ray diffraction (XRD): neopentyl derivatives often form monoclinic crystals with intermolecular hydrogen bonding between carboxylic acid groups. Compare with ethyl-substituted analogs (e.g., 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid, CAS 1547444-68-7), which exhibit higher aqueous solubility but lower thermal stability .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution or coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The carboxylic acid’s electron-withdrawing effect directs electrophilic attacks to the pyrrole C2/C5 positions. Molecular dynamics simulations (e.g., AMBER) predict steric clashes during coupling reactions, guiding reagent selection (e.g., DCC vs. EDC for amide bond formation) .

Q. How do pH and solvent polarity influence the tautomeric equilibria and acid dissociation constants (pKa) of this compound?

- Methodological Answer : Potentiometric titration in water/DMSO mixtures determines pKa values. The carboxylic acid group (pKa ~3–4) deprotonates in basic media, stabilizing the enolate form. Solvent polarity shifts tautomerism: nonpolar solvents favor the 1H-pyrrole tautomer, while polar solvents stabilize the 3H-pyrrole form. UV-Vis spectroscopy (200–400 nm) monitors tautomeric shifts .

Q. What strategies mitigate racemization or decomposition during coupling reactions involving this compound in peptide synthesis?

- Methodological Answer : Use low-temperature (0–4°C) conditions and coupling agents like HATU or PyBOP to minimize racemization. Additives (e.g., HOAt) enhance activation efficiency. Monitor reaction progress via LC-MS to detect byproducts early. For example, coupling with piperidine derivatives (e.g., 1-benzyl-pyrrolidine-3-carboxylic acid) achieves >90% yield under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.